The Strategic Sourcing and Application of 7-Iodoquinazoline in Modern Drug Discovery
The Strategic Sourcing and Application of 7-Iodoquinazoline in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. Among its halogenated derivatives, 7-Iodoquinazoline has emerged as a particularly valuable building block, offering a strategic handle for medicinal chemists to elaborate complex molecules with high affinity and selectivity for a range of oncotargets. This guide provides a comprehensive overview of the commercial availability of 7-Iodoquinazoline, its synthesis, physicochemical properties, and its critical role in the development of next-generation kinase inhibitors.
Commercial Availability: A Fragmented but Accessible Market
The acquisition of 7-Iodoquinazoline (CAS No. 1425310-59-3) for research and development purposes is characterized by a market of specialized chemical suppliers. While not as ubiquitously stocked as more common reagents, it is readily available in research quantities. Investigators should anticipate sourcing from vendors who focus on heterocyclic chemistry and advanced building blocks. A summary of representative suppliers is provided below.
| Supplier | Purity | Quantity Options | Indicative Pricing | Notes |
| BLD Pharm | >98% | 50mg, 100mg, 250mg | Inquire | Often has stock in various locations. |
| Combi-Blocks | >97% | 250mg, 1g | ~$200/g | Known for a wide range of building blocks. |
| abcr GmbH | Custom | Inquire | Inquire | European supplier, may offer custom synthesis. |
| ChemicalBook | Aggregator | Varies | Varies | Lists multiple potential suppliers. |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.
Synthesis of 7-Iodoquinazoline: A Practical Laboratory-Scale Protocol
The synthesis of 7-Iodoquinazoline can be achieved through a multi-step sequence, with the cyclization of an appropriately substituted aminobenzonitrile being a common strategy. The following protocol outlines a representative and scalable laboratory procedure starting from the commercially available 4-amino-3-iodobenzonitrile.
Experimental Protocol: Synthesis of 7-Iodoquinazoline
Materials:
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4-Amino-3-iodobenzonitrile[1]
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Formamide
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Ethanol
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Water
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Heating mantle
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Magnetic stirrer
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Filtration apparatus (Büchner funnel)
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Rotary evaporator
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10 mmol of 4-amino-3-iodobenzonitrile and 50 mL of formamide.
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Cyclization: Heat the reaction mixture to reflux (approximately 190-210 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-6 hours.
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Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate of crude 7-Iodoquinazoline will form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove residual formamide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
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Drying and Characterization: Dry the purified 7-Iodoquinazoline under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of 7-Iodoquinazoline.
Physicochemical Properties: Key Data for Drug Development
Understanding the physicochemical properties of 7-Iodoquinazoline is crucial for its effective use in drug discovery workflows, including reaction setup, purification, and formulation.
| Property | Value | Notes |
| Molecular Formula | C₈H₅IN₂ | |
| Molecular Weight | 256.04 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not widely reported, expected to be >150 °C | Empirical determination is recommended. |
| Solubility | Soluble in DMSO and DMF; limited solubility in alcohols and chlorinated solvents. | Solubility in aqueous media is expected to be low. |
| Stability | Generally stable under standard laboratory conditions. | Quinoline derivatives can be light-sensitive; storage in a dark, cool place is recommended.[2] |
The Strategic Role of 7-Iodoquinazoline in Kinase Inhibitor Design
The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[3] The iodine atom at the 7-position of the quinazoline ring in 7-Iodoquinazoline provides a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
Targeting EGFR and VEGFR Signaling Pathways
Two of the most prominent targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] These receptor tyrosine kinases play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[7][8][9]
Caption: Inhibition of EGFR and VEGFR signaling by 7-Iodoquinazoline derivatives.
Derivatives of 7-Iodoquinazoline can be designed to bind to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling.[10][11] This inhibition can lead to a reduction in tumor growth and vascularization. The ability to readily modify the 7-position allows for the fine-tuning of the inhibitor's interaction with the kinase, potentially leading to improved efficacy and a better safety profile.
Conclusion
7-Iodoquinazoline is a high-value chemical intermediate for the development of targeted therapies, particularly in the field of oncology. While its commercial availability is limited to specialized suppliers, it can be readily synthesized on a laboratory scale. Its strategic importance lies in the versatility of the 7-iodo group, which enables extensive structure-activity relationship studies for the optimization of kinase inhibitors. A thorough understanding of its sourcing, synthesis, and properties is essential for any research program focused on the design and development of novel quinazoline-based therapeutics.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]
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Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. [Link]
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The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. AACR Journals. [Link]
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